2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
CAS No.: 422532-71-6
Cat. No.: VC4186826
Molecular Formula: C20H30N4O2S
Molecular Weight: 390.55
* For research use only. Not for human or veterinary use.
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide - 422532-71-6](/images/structure/VC4186826.png)
Specification
CAS No. | 422532-71-6 |
---|---|
Molecular Formula | C20H30N4O2S |
Molecular Weight | 390.55 |
IUPAC Name | 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |
Standard InChI | InChI=1S/C20H30N4O2S/c1-4-6-12-21-18-15-10-7-8-11-16(15)23-20(24-18)27-17(5-2)19(25)22-13-9-14-26-3/h7-8,10-11,17H,4-6,9,12-14H2,1-3H3,(H,22,25)(H,21,23,24) |
Standard InChI Key | SROFDCPFYRNUFJ-UHFFFAOYSA-N |
SMILES | CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCCCOC |
Introduction
Synthesis and Preparation
The synthesis of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide would likely involve multiple steps, including the formation of the quinazoline ring, introduction of the butylamino group, and attachment of the sulfanyl and butanamide moieties. Common methods for synthesizing quinazolines include condensation reactions between appropriate precursors.
Table: Possible Synthetic Steps
Step | Description |
---|---|
1. Formation of Quinazoline | Condensation of an aniline derivative with a carbonyl compound. |
2. Introduction of Butylamino Group | Nucleophilic substitution or reductive amination to attach the butylamino group. |
3. Attachment of Sulfanyl Group | Use of a sulfur-containing reagent to form the sulfanyl linkage. |
4. Formation of Butanamide Moiety | Amidation reaction involving a carboxylic acid derivative and an amine. |
Potential Applications
Given its structural features, 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide could be explored for various applications:
-
Pharmaceuticals: The quinazoline core is known for its biological activity, suggesting potential as a drug candidate.
-
Materials Science: The compound's functional groups could be useful in designing materials with specific properties.
Table: Potential Applications
Application | Description |
---|---|
Pharmaceuticals | Exploration as a drug candidate due to the biological activity of quinazolines. |
Materials Science | Use in designing materials with tailored properties, such as solubility or reactivity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume